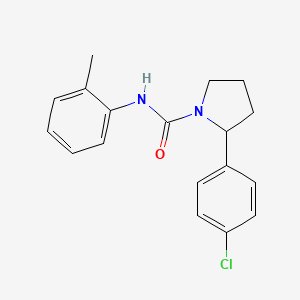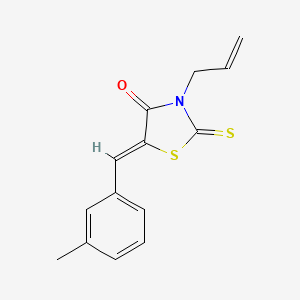
2-(4-chlorophenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. CPCA has gained significant attention in the scientific community due to its potential applications in research related to the central nervous system.
Mecanismo De Acción
CPCA acts by inhibiting the reuptake of dopamine by blocking the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in an enhanced dopaminergic transmission. The increased dopamine levels in the brain are responsible for the physiological and biochemical effects of CPCA.
Biochemical and Physiological Effects:
The physiological and biochemical effects of CPCA are primarily mediated by the dopaminergic system. The increase in dopamine levels in the brain leads to an enhanced reward response, which is responsible for the reinforcing effects of drugs of abuse. CPCA has also been found to increase locomotor activity and induce hyperthermia in animal models, indicating its potential stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages as a research tool, including its high affinity for the dopamine transporter, potent inhibitory activity, and selectivity towards dopamine uptake. However, its limitations include its potential toxicity and the lack of studies on its long-term effects.
Direcciones Futuras
The potential applications of CPCA in research related to the central nervous system are vast. Some of the future directions for CPCA research include:
1. Investigating the potential therapeutic applications of CPCA in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
2. Studying the role of CPCA in the regulation of dopamine signaling and its implications in various physiological and behavioral processes.
3. Developing novel analogs of CPCA with improved pharmacological properties and selectivity towards dopamine uptake.
4. Exploring the potential of CPCA as a diagnostic tool for various neurological disorders.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research related to the central nervous system. Its high affinity for the dopamine transporter and potent inhibitory activity make it a valuable tool for studying the role of dopamine in the brain and its potential implications in various neurological disorders. However, further research is needed to fully understand the potential therapeutic applications of CPCA and its long-term effects.
Métodos De Síntesis
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride with 2-methylphenylamine in the presence of pyrrolidine and triethylamine as catalysts. The resulting product is purified using column chromatography to obtain CPCA in a pure form.
Aplicaciones Científicas De Investigación
CPCA has been extensively studied for its potential applications in research related to the central nervous system. It has been found to have a high affinity for the dopamine transporter and acts as a potent inhibitor of dopamine uptake. This property of CPCA makes it a valuable tool for studying the role of dopamine in the brain and its potential implications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-5-2-3-6-16(13)20-18(22)21-12-4-7-17(21)14-8-10-15(19)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJTFHRFAHKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5963204.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5963211.png)
![4-({1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amino)cyclohexanol](/img/structure/B5963214.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5963226.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-propanesulfonamide](/img/structure/B5963234.png)

![ethyl N-[(allylamino)carbonyl]glycinate](/img/structure/B5963249.png)
![N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B5963257.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5963265.png)
![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5963273.png)
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-pyrrolidinone](/img/structure/B5963278.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5963279.png)
![9-hydroxy-5-(3-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5963288.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)